molecular formula C15H27N3O6 B6456211 tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate CAS No. 2549000-72-6

tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate

Cat. No.: B6456211
CAS No.: 2549000-72-6
M. Wt: 345.39 g/mol
InChI Key: QIYBAHIREMMERV-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine core substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 3-position with a unique bis-amide motif: a formamido group linked to a 2,2-dimethoxyethyl carbamoyl moiety. The Boc group enhances stability during synthetic workflows, while the polar dimethoxyethyl chain likely improves solubility in polar solvents compared to simpler alkyl substituents .

Properties

IUPAC Name

tert-butyl 3-[[2-(2,2-dimethoxyethylamino)-2-oxoacetyl]amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O6/c1-15(2,3)24-14(21)18-7-6-10(9-18)17-13(20)12(19)16-8-11(22-4)23-5/h10-11H,6-9H2,1-5H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYBAHIREMMERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)C(=O)NCC(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

    Attachment of the Formamido Group: The formamido group is attached through a formylation reaction, often using formic acid or formamide as the formylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between the target compound and analogs from the evidence:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Features
Target: tert-Butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate C₁₇H₂₈N₃O₇ Boc, formamido, 2,2-dimethoxyethyl carbamoyl ~386.4 High polarity due to dimethoxyethyl group; potential for enhanced aqueous solubility
tert-Butyl (S)-3-(((S)-1-(tert-butoxy)-3-methyl-1-oxobutan-2-yl)(methyl)carbamoyl)pyrrolidine-1-carboxylate C₁₅H₂₉N₂O₃ Boc, methyl-valinate carbamoyl 285.2 (LCMS) Branched hydrophobic side chain; used in RAS inhibitor synthesis
tert-Butyl 2-(3-((3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)carbamoyl)phenyl)pyrrolidine-1-carboxylate C₂₉H₃₆N₃O₅ Boc, benzamide, dihydroisoquinolinyl-hydroxypropyl 480.2 (LCMS) Aromatic and heterocyclic motifs; high-yield (93%) intermediate in complex syntheses
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate C₂₂H₃₁FN₃O₆ Boc, fluoropyridinyl, hydroxymethyl-pyrrolidine ~476.5 Fluorine-enhanced bioavailability; dual carboxylate protection
tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate C₂₇H₃₅N₆O₄ Boc, nitro-pyrimidinyl, dibenzylamino ~523.6 Electron-deficient pyrimidine; nitro group enables further functionalization

Physicochemical and Functional Properties

  • Solubility : The target compound’s dimethoxyethyl group likely confers superior solubility in polar aprotic solvents (e.g., DCM, ethyl acetate) compared to hydrophobic analogs like the methyl-valinate derivative .
  • Reactivity : The formamido group may participate in hydrogen bonding or act as a directing group in metal-catalyzed reactions, contrasting with the nitro-pyrimidinyl group in , which is prone to nucleophilic substitution.
  • Stability : Boc protection in all compounds ensures stability during storage and handling, but the dimethoxyethyl chain in the target compound may introduce hydrolytic sensitivity under acidic conditions.

Biological Activity

tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₈N₂O₄
  • Molecular Weight : 230.27 g/mol
  • CAS Number : 292606-35-0

The compound's biological activity is primarily attributed to its interaction with various biological pathways, particularly those involved in neurodegenerative diseases. Its structure allows it to function as an inhibitor of specific enzymes and receptors that are critical in the pathology of conditions such as Alzheimer's disease.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. In vitro studies have shown that it can reduce cell death in astrocytes induced by amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. The compound appears to mitigate oxidative stress and inflammatory responses associated with Aβ toxicity, potentially through the inhibition of tumor necrosis factor-alpha (TNF-α) production and other pro-inflammatory cytokines .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in neurodegeneration:

  • Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic transmission, which is often impaired in Alzheimer's patients.
  • β-secretase : This enzyme is responsible for the cleavage of amyloid precursor protein (APP), leading to the formation of Aβ. By inhibiting β-secretase activity, the compound may reduce Aβ accumulation .

In Vitro Studies

In a controlled laboratory setting, this compound demonstrated:

  • Reduction in Aβ-induced astrocyte death : Approximately 20% reduction in cell death compared to untreated controls.
  • Cytokine modulation : Decreased TNF-α levels without significantly altering IL-6 levels, indicating a selective anti-inflammatory effect .

In Vivo Studies

Animal models treated with the compound showed:

  • Behavioral improvements : Enhanced cognitive function in tasks related to memory and learning.
  • Biochemical changes : Lower levels of Aβ plaques and improved synaptic integrity compared to control groups .

Data Summary

Parameter Value/Effect
Molecular Weight230.27 g/mol
AChE Inhibition IC50Not specified
β-secretase Inhibition IC50Not specified
Reduction in astrocyte death (%)~20%
TNF-α production reduction (%)Significant but not statistically different
Behavioral improvementYes

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